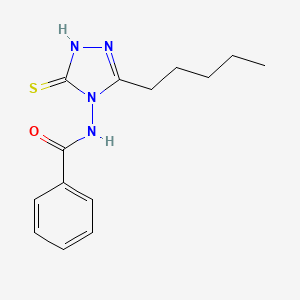
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- typically involves multistep synthetic routes. One common method includes the use of 3-amino-1,2,4-triazole as a starting material. The process involves the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes and subsequent cyclization to form the triazole ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One-pot condensation reactions are often employed, which minimize the need for multiple purification steps and reduce waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to biological receptors through hydrogen-bonding and dipole interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in breast cancer treatment.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
What sets Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- apart from similar compounds is its unique combination of a triazole ring with a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
32444-84-1 |
|---|---|
Molekularformel |
C14H18N4OS |
Molekulargewicht |
290.39 g/mol |
IUPAC-Name |
N-(3-pentyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C14H18N4OS/c1-2-3-5-10-12-15-16-14(20)18(12)17-13(19)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,16,20)(H,17,19) |
InChI-Schlüssel |
JQLZOHRJJZBEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NNC(=S)N1NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)
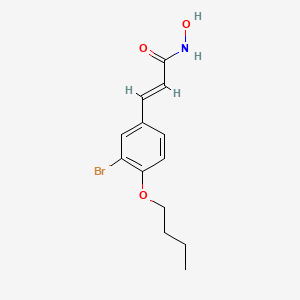

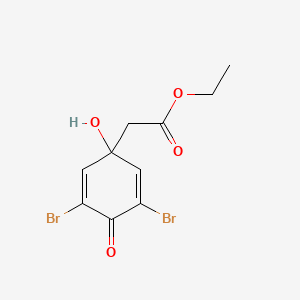
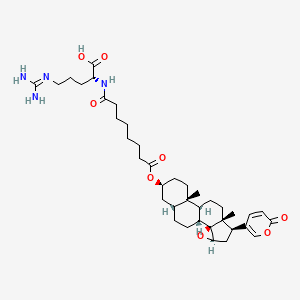

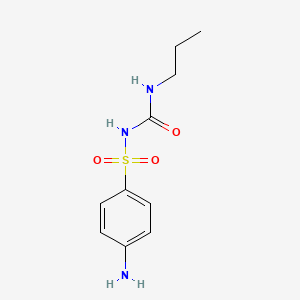
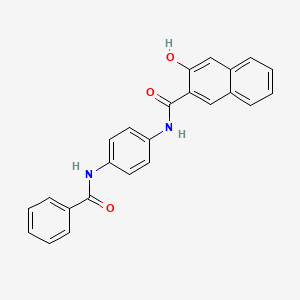
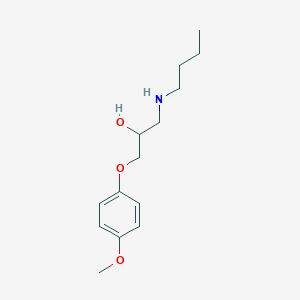

![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
